

# Spectroscopic and Analytical Profile of 5-Bromothieno[2,3-b]pyridine

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## Compound of Interest

Compound Name: 5-Bromothieno[2,3-b]pyridine

Cat. No.: B1281670

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An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a summary of the available spectroscopic information for **5-Bromothieno[2,3-b]pyridine** (CAS No. 21344-24-1). Due to the limited availability of specific experimental spectra in public databases, this document outlines general methodologies for the spectroscopic analysis of related thieno[2,3-b]pyridine derivatives and presents a generalized workflow for such characterization.

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNS
Molecular Weight	214.08 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	21344-24-1 <a href="#">[1]</a> <a href="#">[2]</a>

## Spectroscopic Data

As of the latest search, specific, experimentally-derived NMR and IR spectral data for **5-Bromothieno[2,3-b]pyridine** are not readily available in the public domain. Spectroscopic data for various other substituted thieno[2,3-b]pyridines have been published, but a direct spectral analysis for the 5-bromo derivative has not been located. Researchers requiring this data are

advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

## General Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of thieno[2,3-b]pyridine derivatives, based on common laboratory practices for similar heterocyclic compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the **5-Bromothieno[2,3-b]pyridine** sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent will depend on the solubility of the compound.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- **$^1\text{H}$  NMR Parameters:** For a  $^1\text{H}$  NMR spectrum, typical parameters might include a spectral width of 16 ppm, a pulse width of 30 degrees, and a relaxation delay of 1-2 seconds.
- **$^{13}\text{C}$  NMR Parameters:** For a  $^{13}\text{C}$  NMR spectrum, a wider spectral width (e.g., 240 ppm) is used. A proton-decoupled sequence is typically employed to simplify the spectrum.

### Infrared (IR) Spectroscopy

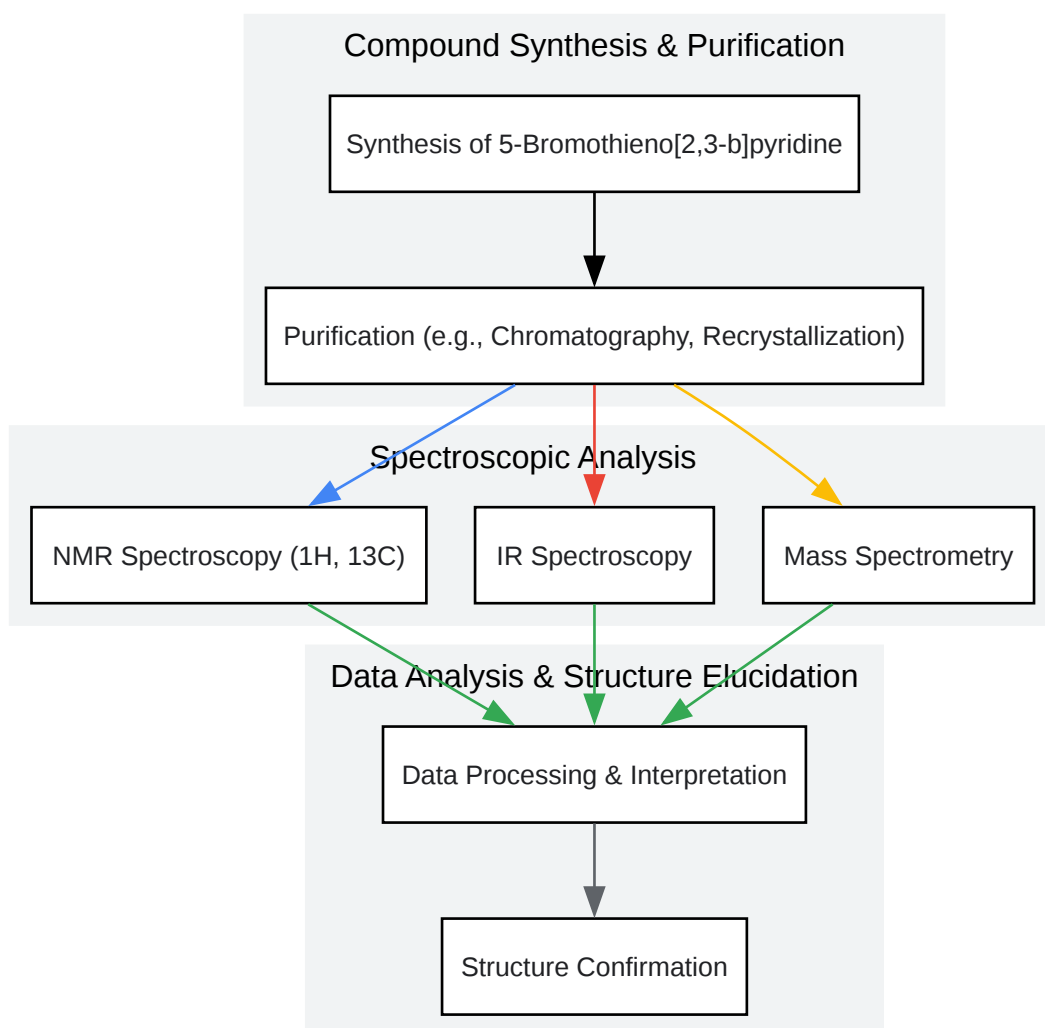
A general protocol for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

- **Instrument Preparation:** Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

- Sample Application: Place a small amount of the solid **5-Bromothieno[2,3-b]pyridine** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum is usually presented in terms of transmittance or absorbance.

## Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like **5-Bromothieno[2,3-b]pyridine** is outlined below.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

## Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature regarding the involvement of **5-Bromothieno[2,3-b]pyridine** in any signaling pathways or its detailed biological activity. Thieno[2,3-b]pyridine derivatives, as a class of compounds, are known to exhibit a range of pharmacological activities, which suggests that this particular derivative could be of interest in drug discovery and development. However, without experimental data, no specific pathways can be described.

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## References

- 1. 21344-24-1 5-Bromothieno[2,3-b]pyridine AKSci 1962CU [aksci.com]
- 2. 5-bromothieno[2,3-b]pyridine - CAS:21344-24-1 - Sunway Pharm Ltd [3wpharm.com]
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